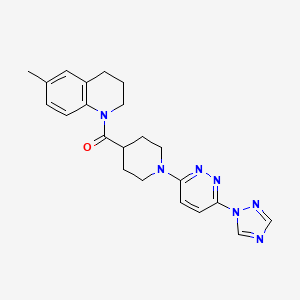

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C22H25N7O and its molecular weight is 403.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that compounds containing the1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors . These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Mode of Action

It is known that thenitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the function of these enzymes, potentially leading to the observed biological effects.

Biochemical Pathways

Compounds containing theindole nucleus have been found to possess various biological activities and are known to interact with numerous biochemical pathways . These interactions can lead to a variety of downstream effects, contributing to the compound’s overall biological activity.

Pharmacokinetics

It has been suggested that compounds synthesized using similar methods have favorable adme parameters . These properties can impact the compound’s bioavailability, influencing its overall effectiveness as a therapeutic agent.

Result of Action

Compounds containing the1,2,4-triazole moiety have been found to exhibit cytotoxic activities against various tumor cell lines . This suggests that the compound may have potential anticancer effects.

Action Environment

It is known that various internal and external factors can influence the action of similar compounds, including genetics, viruses, drugs, diet, and smoking .

Activité Biologique

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a novel triazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O3 with a molecular weight of approximately 420.51 g/mol. The structure includes:

- Triazole Ring : Contributes to biological activity.

- Piperidine Moiety : Enhances pharmacological properties.

- Dihydroquinoline Structure : May influence interaction with biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have reported IC50 values ranging from 13 to 22 μM against Mycobacterium tuberculosis (Mtb), indicating potent activity against this pathogen .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression. Notably, derivatives with similar structures have shown promising results in targeting specific cancer pathways.

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in disease processes. For example, it has demonstrated significant inhibition of acetylcholinesterase (AChE) and urease, which are relevant in the treatment of neurological disorders and urea cycle disorders, respectively .

Study 1: Antimycobacterial Activity

A recent study focused on the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of MenA, an enzyme crucial for the survival of Mtb. The study identified the compound as a potent inhibitor with improved pharmacokinetic properties when used in combination therapies .

Study 2: Anticancer Efficacy

Another research effort evaluated various triazole derivatives for their anticancer properties. The compound was found to exhibit significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest .

Data Tables

| Biological Activity | IC50 Value (μM) | Target Organism/Enzyme |

|---|---|---|

| Antimicrobial | 13 - 22 | Mycobacterium tuberculosis |

| AChE Inhibition | Not specified | Acetylcholinesterase |

| Cancer Cell Proliferation Inhibition | Not specified | Various cancer cell lines |

Applications De Recherche Scientifique

Based on the search results, it is challenging to provide a detailed article focusing solely on the applications of the compound "(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone" with comprehensive data tables and well-documented case studies. However, the search results do provide some information on related compounds and relevant chemical structures, which can help infer potential applications and properties.

Here's a summary of the information that can be gathered from the search results:

1. Triazole Derivatives and Their Biological Activities:

- Several search results mention triazole derivatives and their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a triazole ring is a key feature contributing to these activities.

2. Piperazine and Piperidine Moieties in Drug Synthesis:

- Piperazine and piperidine moieties are mentioned in the context of enhancing pharmacological properties in various compounds. These structures are frequently utilized in drug synthesis .

3. Pyridazine Derivatives:

4. Potential Research Areas:

- The search results suggest that research on this compound could focus on its potential as a research compound in medicinal chemistry, particularly related to antimicrobial, antifungal, and anticancer activities.

- The reference to pyrazoles and their heteroannulated derivatives indicates a potential area of study related to the synthesis and biological activities of similar compounds .

5. Related Compounds and their Properties:

- (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one: This compound has a molecular weight of 362.4 and a molecular formula of C18H18N8O .

- (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone: This compound has a molecular formula of C19H26N8O3S and a molecular weight of 446.53.

- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: This compound has a molecular weight of 355.32 g/mol and a molecular formula of C14H16F3N7O .

- (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: This compound has a molecular weight of 370.4 g/mol and a molecular formula of C16H18N8OS .

Propriétés

IUPAC Name |

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O/c1-16-4-5-19-18(13-16)3-2-10-28(19)22(30)17-8-11-27(12-9-17)20-6-7-21(26-25-20)29-15-23-14-24-29/h4-7,13-15,17H,2-3,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOGCREBYNCAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.